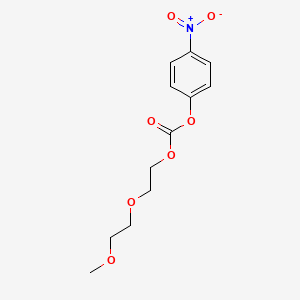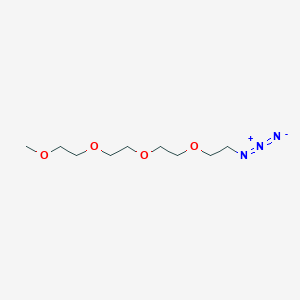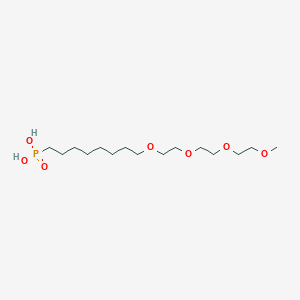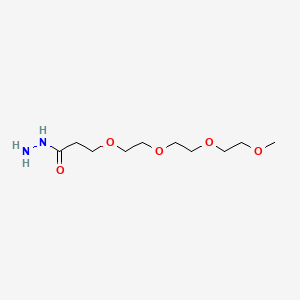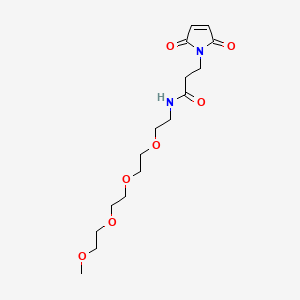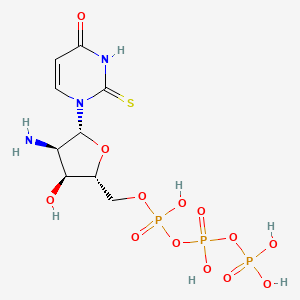
MRS2698
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRS2698 is a synthetic organic compound known for its high selectivity and efficacy as an agonist of the P2Y2 receptor. It is a derivative of uridine triphosphate (UTP) with modifications that enhance its selectivity for the P2Y2 receptor over other P2Y receptors .
Preparation Methods
The preparation of MRS2698 involves the synthesis of the 2’-amino-2-thio derivative of UTP. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with uridine, a nucleoside composed of uracil and ribose.
Modification: The ribose moiety is modified to introduce an amino group at the 2’ position and a thio group at the 2 position.
Phosphorylation: The modified nucleoside is then phosphorylated to form the triphosphate derivative.
Industrial production methods for this compound are not widely documented, but the compound is typically synthesized in research laboratories under controlled conditions.
Chemical Reactions Analysis
MRS2698 undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The amino group at the 2’ position can participate in nucleophilic substitution reactions.
Hydrolysis: The triphosphate moiety can be hydrolyzed to form diphosphate and monophosphate derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
MRS2698 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a tool compound to study the structure-activity relationships of P2Y2 receptor agonists.
Biology: this compound is employed in research to understand the role of P2Y2 receptors in various biological processes, including cell signaling and inflammation.
Medicine: The compound is investigated for its potential therapeutic applications in treating conditions such as cystic fibrosis, where P2Y2 receptor activation can enhance mucociliary clearance
Mechanism of Action
MRS2698 exerts its effects by selectively binding to and activating the P2Y2 receptor, a G protein-coupled receptor (GPCR). Upon activation, the P2Y2 receptor triggers intracellular signaling pathways involving the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently increase intracellular calcium levels and activate protein kinase C (PKC), respectively .
Comparison with Similar Compounds
MRS2698 is unique in its high selectivity for the P2Y2 receptor compared to other P2Y receptor agonists. Similar compounds include:
MRS2298: A potent acyclic P2Y1 receptor antagonist.
MRS5698: A selective agonist for the A3 adenosine receptor.
Compared to these compounds, this compound’s selectivity for the P2Y2 receptor makes it particularly valuable for research focused on this specific receptor subtype.
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O13P3S/c10-6-7(14)4(23-8(6)12-2-1-5(13)11-9(12)29)3-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,4,6-8,14H,3,10H2,(H,18,19)(H,20,21)(H,11,13,29)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTUUIWWVPWHAA-XVFCMESISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O13P3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



